2-(Cyclopropylamino)benzoxazole
Description
2-(Cyclopropylamino)benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted at the 2-position with a cyclopropylamine group. Benzoxazole itself consists of a benzene ring fused to an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen). This compound’s unique structure combines aromatic stability with reactive sites for further functionalization, making it a candidate for drug discovery and agrochemical research.
Properties
IUPAC Name |
N-cyclopropyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWTZZBBNZQPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125867-14-2 | |
| Record name | N-cyclopropyl-1,3-benzoxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
2-(Cyclopropylamino)benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound. Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders. For instance, some benzoxazole-benzamide conjugates have been synthesized as potential inhibitors of VEGFR-2.
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions. This interaction with its targets leads to changes in the biological activity of the target, which can result in therapeutic effects.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders
Cellular Effects
Benzoxazole derivatives have been shown to have a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties. These effects suggest that 2-(Cyclopropylamino)benzoxazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been shown to interact efficiently with biological targets due to their planar structure. They can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions.
Biological Activity
2-(Cyclopropylamino)benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoxazole ring substituted with a cyclopropylamino group. The unique structure contributes to its biological activity, influencing interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. In vitro assays have shown that compounds with benzoxazole moieties can induce apoptosis in cancer cell lines. For instance, modifications of benzoxazole structures have demonstrated significant inhibition of cell proliferation and induction of apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | Induction of apoptosis |
| Modified Benzoxazole Derivative | MCF-7 | 3.43 | VEGFR-2 inhibition |
| Unsubstituted Benzoxazole | HCT116 | 4.21 | Apoptosis induction |
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions can enhance the efficacy against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Benzoxazole Derivative | Staphylococcus aureus | TBD |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- VEGFR-2 Inhibition : Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic factors like caspase-3 and caspase-9, alongside decreased levels of anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study 1 : A study explored the compound's effects on HepG2 liver cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at the pre-G1 phase.
- Case Study 2 : Another investigation assessed its antimicrobial efficacy against resistant strains of E. coli, showing promising results that warrant further exploration.
Scientific Research Applications
Medicinal Chemistry Applications
2-(Cyclopropylamino)benzoxazole has been investigated for its potential therapeutic effects, particularly in oncology and neurology.
Anticancer Activity
Research has indicated that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : Compounds containing the benzoxazole moiety have been shown to selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer drug development. Studies have highlighted their ability to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased late apoptotic cell populations upon treatment with these compounds .
- Case Study : A study on modified benzoxazole derivatives reported that certain compounds demonstrated IC50 values indicating effective inhibition of tumor growth in glioblastoma cell lines, with some derivatives showing enhanced selectivity towards cancerous cells compared to standard treatments .
Neurological Applications
Benzoxazole derivatives have also been evaluated for their neuroprotective properties:
- Acetylcholinesterase Inhibition : Some studies suggest that this compound may act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications can enhance the selectivity and potency of these compounds against acetylcholinesterase .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Activity Against Resistant Strains : Various studies have assessed the antimicrobial efficacy of benzoxazole derivatives against drug-resistant bacterial strains. While some compounds exhibited lower potency than established antibiotics, they demonstrated significant activity against specific pathogens, suggesting a potential role in combating antibiotic resistance .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a building block for more complex organic materials enhances its utility in developing advanced electronic devices.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
| Property | 2-(Cyclopropylamino)benzoxazole | Benzisoxazole | 2-Aminobenzamide |
|---|---|---|---|
| Core Structure | Benzoxazole fused ring | Benzene fused to isoxazole | Benzene with amide and amine |
| Substituent | Cyclopropylamino at position 2 | Typically substituted at 1,2 | Amino and carboxamide groups |
| Aromaticity | High (stabilized by resonance) | High (similar to benzoxazole) | Moderate (amide disrupts ring) |
| Reactivity | Reactive at nitrogen and oxygen sites | Reactive at isoxazole nitrogen | Reactive at amide and amine sites |
The cyclopropyl group in this compound introduces torsional strain, which may increase binding affinity in biological targets compared to planar aromatic systems like benzisoxazole. In contrast, 2-aminobenzamides lack fused heterocyclic rigidity, reducing their metabolic stability but improving solubility .
Pharmacological Activity
- This compound: Limited direct data exist, but its benzoxazole core is associated with antimicrobial and anti-inflammatory properties. The cyclopropyl group may enhance membrane permeability due to increased lipophilicity.
- Benzisoxazole derivatives : Well-documented for neuroleptic (e.g., risperidone analogs), antibacterial, and tuberculostatic activities. Substitutions at the 1,2-positions are critical for target engagement .
- 2-Aminobenzamides: Known for histone deacetylase (HDAC) inhibitory activity, particularly in cancer therapy. Their flexible structure allows for broad enzyme interactions but may reduce selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
